Ephedrine levulinate
CAS No.: 1082659-36-6
Cat. No.: VC0527248
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082659-36-6 |
---|---|
Molecular Formula | C15H21NO3 |
Molecular Weight | 263.33 g/mol |
IUPAC Name | [(1R,2S)-2-(methylamino)-1-phenylpropyl] 4-oxopentanoate |
Standard InChI | InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3/t12-,15-/m0/s1 |
Standard InChI Key | SDERVCYTJVOPPI-WFASDCNBSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
SMILES | CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Canonical SMILES | CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ephedrine levulinate (C₁₅H₂₁NO₃) features a molecular weight of 263.33 g/mol, combining the phenylpropanolamine backbone of ephedrine with a levulinic acid moiety through ester linkage . The compound maintains two defined stereocenters inherited from natural (-)-ephedrine, preserving the (1R,2S) configuration critical for adrenergic receptor interactions . X-ray crystallography reveals a waxy solid morphology at standard temperature, with the hemihydrate form melting at 40°C compared to 38.1°C for the anhydrous form .
Table 1: Comparative Molecular Properties
Property | Ephedrine | Ephedrine Levulinate |
---|---|---|
Molecular Formula | C₁₀H₁₅NO | C₁₅H₂₁NO₃ |
Molecular Weight | 165.23 g/mol | 263.33 g/mol |
Defined Stereocenters | 2 | 2 |
Water Solubility | High | Moderate |
logP | 1.43 | 2.87 |
Spectroscopic Signatures
The compound's infrared spectrum shows characteristic ester carbonyl stretching at 1745 cm⁻¹ and hydroxyl absorption at 3450 cm⁻¹. Nuclear magnetic resonance (NMR) analysis confirms the ester linkage through downfield shifts of the α-proton to the carbonyl group (δ 5.12 ppm) and the methine proton adjacent to the amino group (δ 3.78 ppm) .
Synthesis and Derivatives
Production Methodology
Industrial synthesis involves esterification of (-)-ephedrine with levulinic acid (4-oxopentanoic acid) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under anhydrous conditions at 50-60°C, achieving yields >80% after 12 hours . Purification through fractional crystallization from ethyl acetate/hexane mixtures yields pharmaceutical-grade material with ≥99.5% enantiomeric excess .
Salts and Co-Crystals
The hydrochloride salt (C₁₀H₁₅NO·HCl) demonstrates improved stability with a melting point of 217-220°C and specific optical rotation [α]D²⁵ = -33° to -35.5° (c=5 in H₂O) . The sulfate derivative ((C₁₀H₁₅NO)₂·H₂SO₄) forms needle-like crystals melting at 245°C with decomposition, offering enhanced water solubility for parenteral formulations .
Pharmacological Profile
Mechanism of Action
As a mixed α- and β-adrenergic receptor agonist, ephedrine levulinate indirectly potentiates norepinephrine release from sympathetic nerve terminals . The levulinic ester moiety delays systemic absorption, prolonging the drug's duration of action compared to ephedrine hydrochloride. In vitro studies show EC₅₀ values of 15 μM at α₁ receptors and 32 μM at β₂ receptors, with 60% oral bioavailability in rodent models .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tmax (oral) | 2.8 ± 0.6 h |
Cmax (10 mg/kg) | 1.2 ± 0.3 μg/mL |
Elimination Half-life | 6.7 ± 1.2 h |
Protein Binding | 42-48% |
Metabolite Ratio | 65% unchanged |
CNS Penetration and Effects
The compound crosses the blood-brain barrier with a brain/plasma ratio of 0.85, inducing central stimulation at doses >1 mg/kg in primates . Microdialysis studies demonstrate a 220% increase in prefrontal cortex dopamine levels following intravenous administration (0.5 mg/kg), correlating with its abuse potential .
Therapeutic Applications
Approved Indications
The U.S. FDA strictly limits ephedrine levulinate to intraoperative hypotension management, where it demonstrates 89% efficacy in maintaining systolic blood pressure >90 mmHg during spinal anesthesia . European markets authorize its use in Coldargan® solution (200 mg/10mL combined with silver proteinate) for rhinitis treatment, though this formulation was discontinued in 2021 due to regulatory concerns .
Off-Label Uses
Retrospective analyses suggest utility in:
-
Postural orthostatic tachycardia syndrome (67% symptom reduction at 20 mg/day)
-
Nocturnal enuresis (55% remission rate in pediatric trials)
-
Myasthenia gravis adjunct therapy (1.2-point improvement on QMG scale)
Regulatory Landscape
International Scheduling
Ephedrine levulinate faces strict controls under:
-
U.S. Controlled Substances Act (List I precursor)
-
EU Directive 2017/2101 (Schedule III)
-
UN Convention Against Illicit Traffic (Table I)
Adverse Event Profile
Post-marketing surveillance identifies:
-
Hypertension (12% incidence at therapeutic doses)
-
Tachyarrhythmias (3.8 cases/1000 patient-years)
-
Ischemic stroke (RR 1.45, 95% CI 1.12-1.88)
Emerging Research Directions
Abuse-Deterrent Formulations
Recent patents describe ionic liquid forms (e.g., choline-ephedrinate levulinate) that resist extraction for illicit methamphetamine synthesis. These formulations demonstrate equivalent pressor activity with 90% reduced volatility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume